molecular formula C12H21NO3 B1377871 2-Boc-6-hydroxy-2-azaspiro[3.4]octane CAS No. 1363381-95-6

2-Boc-6-hydroxy-2-azaspiro[3.4]octane

Cat. No.: B1377871
CAS No.: 1363381-95-6
M. Wt: 227.3 g/mol
InChI Key: YFPCKEAWCYQRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-6-hydroxy-2-azaspiro[3.4]octane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. The compound features a unique spirocyclic scaffold, which provides a three-dimensional structure that is beneficial for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. The process may involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-Boc-6-hydroxy-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound, which can be further utilized in various applications.

Scientific Research Applications

2-Boc-6-hydroxy-2-azaspiro[3.4]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile that allows for specific binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-6-hydroxy-2-azaspiro[3.4]octane stands out due to its specific spirocyclic structure, which provides unique physicochemical properties and a versatile platform for further functionalization. This makes it a valuable compound in drug discovery and development, as well as in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCKEAWCYQRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-95-6
Record name 2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Reactant of Route 3
Reactant of Route 3
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Reactant of Route 4
Reactant of Route 4
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Reactant of Route 5
Reactant of Route 5
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Reactant of Route 6
Reactant of Route 6
2-Boc-6-hydroxy-2-azaspiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.